molecular formula C7H16ClNO B13254217 2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride

2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride

Cat. No.: B13254217
M. Wt: 165.66 g/mol
InChI Key: AAIHKXBLUVNZAJ-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride typically involves the reaction of 1-methylpyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the nitrogen atom of the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1-Methylpyrrolidin-3-yl)ethanone.

    Reduction: Formation of 2-(1-Methylpyrrolidin-3-yl)ethanamine.

    Substitution: Formation of 2-(1-Methylpyrrolidin-3-yl)ethyl halides.

Scientific Research Applications

2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylpyrrolidin-3-yl)ethan-1-ol: The base form without the hydrochloride salt.

    1-(2-Methylpyrrolidin-1-yl)ethan-1-one: A structurally similar compound with a ketone group.

    ®-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol: The enantiomer of the compound.

Uniqueness

2-(1-Methylpyrrolidin-3-yl)ethan-1-ol hydrochloride is unique due to its specific structural configuration and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-(1-methylpyrrolidin-3-yl)ethanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8-4-2-7(6-8)3-5-9;/h7,9H,2-6H2,1H3;1H

InChI Key

AAIHKXBLUVNZAJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)CCO.Cl

Origin of Product

United States

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